molecular formula C12H15BrN2O B7512354 N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide

N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide

Cat. No. B7512354
M. Wt: 283.16 g/mol
InChI Key: BJPPAGHFQYGQDT-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide, also known as Brorphine, is a psychoactive substance that belongs to the class of designer drugs known as opioids. This chemical compound has gained significant attention in the scientific community due to its unique properties and potential therapeutic applications.

Mechanism of Action

N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the modulation of mood and emotions. The activation of these receptors leads to the inhibition of the release of neurotransmitters such as substance P and glutamate, resulting in the suppression of pain signals.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide has been shown to produce dose-dependent analgesia, sedation, and respiratory depression in animal models. It also has been found to produce rewarding effects, which may contribute to its potential for abuse. Additionally, N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide has been shown to have a longer duration of action than other opioids such as morphine, making it a potential candidate for sustained-release formulations.

Advantages and Limitations for Lab Experiments

N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It also has a longer duration of action than other opioids, making it a potential candidate for sustained-release formulations. However, N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide has limitations, including its potential for abuse and the lack of data on its long-term safety and efficacy.

Future Directions

There are several future directions for the research on N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide. One area of research could focus on the development of sustained-release formulations for the treatment of chronic pain. Another area of research could focus on the potential use of N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide as a treatment for anxiety and depression. Additionally, further studies are needed to evaluate the safety and efficacy of N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide in humans and to better understand its mechanism of action.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide is a unique chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its potent analgesic effects, anxiolytic and antidepressant properties make it a promising candidate for the treatment of pain, anxiety, and depression. However, its potential for abuse and lack of long-term safety data highlight the need for further research in this area.

Synthesis Methods

The synthesis of N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide involves the reaction of 4-bromo-3-methylbenzoyl chloride with pyrrolidine-1-carboxamide in the presence of a base. This reaction results in the formation of N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide, which is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and depression. It has been found to be a potent analgesic and has shown promising results in animal models of neuropathic pain. Additionally, N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O/c1-9-8-10(4-5-11(9)13)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPPAGHFQYGQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)N2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)pyrrolidine-1-carboxamide

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